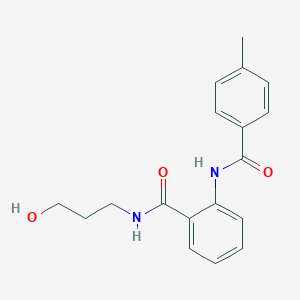![molecular formula C26H23F3N2O6 B376658 METHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B376658.png)
METHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps may include nitration, reduction, and esterification reactions, often under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
METHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-trifluoromethylphenyl derivatives: Share similar structural features and functional groups.
Imidazole-containing compounds: Known for their broad range of biological activities and synthetic versatility
Uniqueness
METHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its combination of a nitro group, trifluoromethyl group, and hexahydroquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .
Properties
Molecular Formula |
C26H23F3N2O6 |
|---|---|
Molecular Weight |
516.5g/mol |
IUPAC Name |
methyl 2-methyl-4-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H23F3N2O6/c1-14-22(25(33)36-2)23(24-18(30-14)7-4-8-20(24)32)16-9-10-21(19(12-16)31(34)35)37-13-15-5-3-6-17(11-15)26(27,28)29/h3,5-6,9-12,23,30H,4,7-8,13H2,1-2H3 |
InChI Key |
OYJBSFMSVVHIAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[(Z)-3-(4-ethylphenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide](/img/structure/B376575.png)
![ETHYL 4-[2-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376576.png)
![ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376577.png)
![N-isobutyl-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B376579.png)

![1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B376584.png)
![2,4-dichloro-N-[2-(cyclohexylcarbamoyl)phenyl]benzamide](/img/structure/B376585.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B376586.png)
![2-{2-[4-oxo-3-(1,3-thiazol-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B376588.png)
![2-(3-methylphenyl)-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376589.png)
![2-thioxo-2,3,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376590.png)
![5-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376591.png)
![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B376595.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B376598.png)
